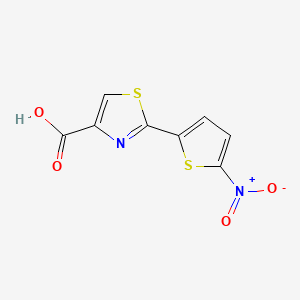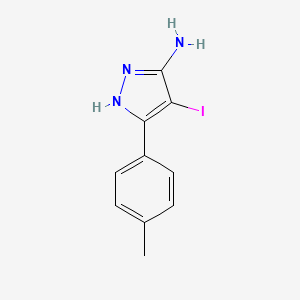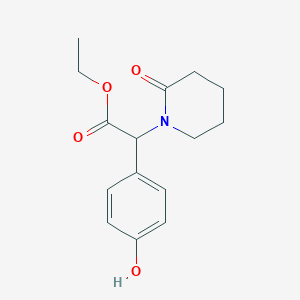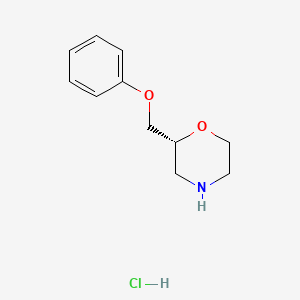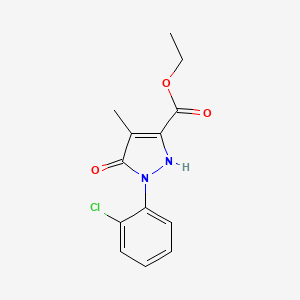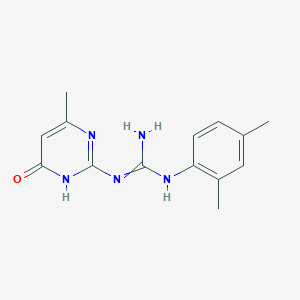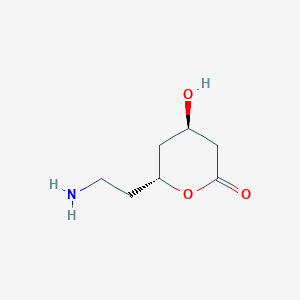
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,6R)-6-(2-氨基乙基)-4-羟基氧杂环己酮是一种具有独特结构的化学化合物,其结构包含一个被氨基乙基和羟基取代的氧杂环己烷环。
准备方法
合成路线和反应条件
(4R,6R)-6-(2-氨基乙基)-4-羟基氧杂环己酮的合成通常包括以下步骤:
起始原料: 合成从选择合适的起始原料开始,包括氧杂环己烷环和氨基乙基的前体。
氧杂环己烷环的形成: 氧杂环己烷环是通过一系列环化反应形成的。这些反应通常需要特定的催化剂和反应条件才能确保正确的立体化学。
氨基乙基的引入: 氨基乙基是通过亲核取代反应引入的。该步骤的常用试剂包括乙二胺和相关化合物。
羟基化: 羟基是通过氧化反应引入的。过氧化氢或四氧化锇等试剂通常用于此目的。
工业生产方法
(4R,6R)-6-(2-氨基乙基)-4-羟基氧杂环己酮的工业生产涉及扩大实验室合成方法的规模。这包括优化反应条件,选择合适的溶剂,并通过重结晶和色谱等技术确保最终产品的纯度。
化学反应分析
反应类型
(4R,6R)-6-(2-氨基乙基)-4-羟基氧杂环己酮经历各种化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 该化合物可以被还原形成醇或胺。
取代: 氨基乙基可以与各种亲电子试剂发生取代反应。
常用试剂和条件
氧化: 过氧化氢、四氧化锇或高锰酸钾等试剂。
还原: 氢化铝锂或硼氢化钠等试剂。
取代: 卤代烷或酰氯等亲电子试剂。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,羟基的氧化可以生成酮,而还原可以生成伯醇或仲醇。
科学研究应用
(4R,6R)-6-(2-氨基乙基)-4-羟基氧杂环己酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其在生化途径和与酶相互作用中的潜在作用。
医学: 研究其潜在的治疗作用,包括其作为药物开发前体的作用。
工业: 用于生产特种化学品和材料。
作用机制
(4R,6R)-6-(2-氨基乙基)-4-羟基氧杂环己酮的作用机制涉及其与特定分子靶标和途径的相互作用。氨基乙基可以与酶和受体相互作用,而羟基可以参与氢键和其他相互作用。这些相互作用可以调节生化途径并导致各种生物学效应。
相似化合物的比较
类似化合物
叔丁基(2-氨基乙氧基)氨基甲酸酯: 结构相似,但具有不同的官能团。
4-[(叔丁氧羰基)氨基]苯基硼酸: 含有硼酸基团而不是氧杂环己烷环。
独特性
(4R,6R)-6-(2-氨基乙基)-4-羟基氧杂环己酮由于其特定的立体化学以及在氧杂环己烷环上同时存在氨基乙基和羟基而具有独特性。这些特征的组合使其与类似化合物相比具有独特的化学和生物学性质。
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C7H13NO3/c8-2-1-6-3-5(9)4-7(10)11-6/h5-6,9H,1-4,8H2/t5-,6-/m1/s1 |
InChI 键 |
BRVZJVWQCGAIPE-PHDIDXHHSA-N |
手性 SMILES |
C1[C@H](CC(=O)O[C@@H]1CCN)O |
规范 SMILES |
C1C(CC(=O)OC1CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)
![(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11771521.png)

![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)
